Methestrol dipropionate

Description

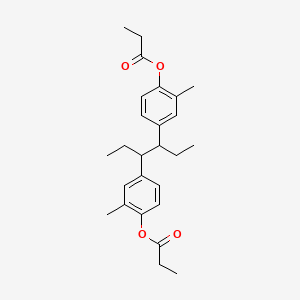

Structure

3D Structure

Properties

CAS No. |

84-13-9 |

|---|---|

Molecular Formula |

C26H34O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[2-methyl-4-[4-(3-methyl-4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |

InChI |

InChI=1S/C26H34O4/c1-7-21(19-11-13-23(17(5)15-19)29-25(27)9-3)22(8-2)20-12-14-24(18(6)16-20)30-26(28)10-4/h11-16,21-22H,7-10H2,1-6H3 |

InChI Key |

ORHVFDBDWJTZIN-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C |

Origin of Product |

United States |

Synthetic Chemistry and Structural Derivation

Methodological Approaches to Methestrol (B93980) Dipropionate Synthesis

The synthesis of Methestrol dipropionate is a process that culminates in the esterification of its active form, Methestrol. The foundational steps, however, involve the construction of its core hydrocarbon framework, which is based on meso-hexestrol.

The primary precursor for Methestrol is meso-hexestrol, a nonsteroidal estrogenic compound. sigmaaldrich.comcymitquimica.comnih.gov Methestrol itself is a dimethyl derivative of meso-hexestrol. The synthesis of the meso-hexestrol scaffold can be accomplished through several routes.

One prominent method is the reductive coupling of propiophenones using reagents like a combination of titanium tetrachloride (TiCl₄) and zinc, followed by the hydrogenation of the resulting cis-3,4-diphenylhex-3-ene intermediate to yield the saturated meso-hexestrol structure. nih.gov Another established pathway involves the catalyzed-Grignard coupling of anethole (B165797) hydrobromide. acs.org This reaction uses a Grignard reagent in the presence of a cobaltous chloride catalyst to couple the anethole units. acs.org Once the meso-hexestrol core is formed, subsequent reactions, including methylation to introduce the two methyl groups characteristic of Methestrol, are performed. The final step in the synthesis of Methestrol dipropionate is the esterification of the two phenolic hydroxyl groups of Methestrol with propionic acid or a derivative thereof, yielding the dipropionate ester. wikipedia.orgwikipedia.org

The synthesis and derivatization of the meso-hexestrol framework employ a range of specific organic reactions to build and functionalize the molecule.

Hydrogenation/Hydrogenolysis : Hydrogenation is a critical reaction in the synthesis of meso-hexestrol from stilbene-type precursors. nih.gov This reduction reaction converts the central carbon-carbon double bond of a stilbene (B7821643) intermediate into a single bond, forming the characteristic 1,2-diethylethane bridge of hexestrol (B1673224). nih.govorganic-chemistry.org While distinct, the related process of hydrogenolysis, which involves the cleavage of a bond by hydrogen, is also a valuable tool in synthetic organic chemistry, often used for deprotection steps, such as the removal of benzyl (B1604629) ether protecting groups. organic-chemistry.orgrsc.org

Mannich Reaction : The Mannich reaction serves as a powerful tool for the structural modification of phenols and related compounds, including the meso-hexestrol scaffold. nih.govtandfonline.com This reaction introduces an aminomethyl group onto the aromatic rings of the molecule. Research has described the synthesis of meso-hexestrol derivatives where dimethylaminomethyl groups (CH₂N(CH₃)₂) are added to the 3 and 3' positions of the phenolic rings, demonstrating the utility of the Mannich reaction in creating a library of functionally diverse derivatives from the core structure. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in chemical synthesis. In the synthesis of meso-hexestrol via the catalyzed-Grignard coupling of anethole hydrobromide, research has focused on optimizing parameters such as the choice of Grignard reagent. acs.org Studies comparing different Grignard reagents found that ethylmagnesium bromide provided more consistent and higher yields compared to phenyl, methyl, or isopropyl reagents. acs.org Further optimization involves controlling temperature, reaction time, and the stoichiometry of reactants and catalysts. For instance, microwave-assisted synthesis has been explored as a method to improve reaction efficiency for stilbene compounds, often leading to shorter reaction times and milder conditions. google.com

Table 1: Optimization of Grignard Reagent in meso-Hexestrol Dimethyl Ether Synthesis

| Grignard Reagent | Yield of meso-Hexestrol Dimethyl Ether (III) | Reference |

|---|---|---|

| Ethylmagnesium bromide | 31-34% | acs.org |

| Phenylmagnesium bromide | 23-25% | acs.org |

| Methylmagnesium bromide | 23-25% | acs.org |

| Isopropylmagnesium bromide | 23-25% | acs.org |

Stereochemical Investigations of Methestrol Dipropionate Configuration (e.g., meso-isomer establishment)

This specific configuration is denoted in its systematic nomenclature, such as rel-4,4′-[(1R,2S)-1,2-Diethyl-1,2-ethanediyl]bis[phenol] for meso-hexestrol. cymitquimica.com The establishment of this meso configuration is a critical aspect of the synthesis, as different stereoisomers (diastereomers) can have different biological activities. Synthetic strategies are therefore designed to either selectively produce the meso isomer or to allow for its separation from other diastereomers. nih.gov

Chemical Modification and Prodrug Design Principles

Methestrol dipropionate is a prodrug of Methestrol. wikipedia.orgwikipedia.org A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. mdpi.com This approach is a key strategy in medicinal chemistry to overcome limitations of the parent drug. nih.gov

The conversion of Methestrol to Methestrol dipropionate is achieved through esterification, a common and effective prodrug strategy. mdpi.comacs.org The rationale behind this chemical modification is to alter the physicochemical properties of the parent molecule, Methestrol.

By converting the two polar phenolic hydroxyl groups into less polar propionate (B1217596) esters, the lipophilicity of the molecule is increased. This change can significantly influence the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The increased lipophilicity may enhance oral bioavailability by improving absorption from the gastrointestinal tract and can also affect the drug's distribution in the body and prolong its duration of action. Once administered, the ester linkages of Methestrol dipropionate are designed to be cleaved by ubiquitous esterase enzymes present in the blood and various tissues, releasing the active parent compound, Methestrol, to exert its therapeutic effects. mdpi.com

Theoretical Conversion Pathways to Bioactive Moieties

Methestrol dipropionate is designed as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into its active constituent. google.com The primary theoretical pathway for its bioactivation involves the enzymatic hydrolysis of its two ester bonds. iiab.mefda.gov

This biotransformation is catalyzed by non-specific esterase enzymes present in various tissues and the bloodstream. The hydrolysis process cleaves the two propionate groups from the core molecule, releasing the parent compound, Methestrol.

The reaction can be summarized as follows:

Methestrol dipropionate + 2 H₂O ---(Esterases)--> Methestrol + 2 Propanoic acid

The resulting bioactive moiety is Methestrol, a diol that contains two free hydroxyl groups. nih.gov These hydroxyl groups are crucial for binding to and activating estrogen receptors, thereby eliciting a biological response. The esterification in the prodrug form masks these functional groups, rendering the molecule less active until the ester bonds are cleaved. iiab.me This conversion from a lipophilic ester to a more polar diol is a critical step for its biological function.

Table 2: Comparison of Methestrol Dipropionate and its Bioactive Moiety, Methestrol

| Feature | Methestrol Dipropionate (Prodrug) | Methestrol (Bioactive Moiety) | Source |

|---|---|---|---|

| Chemical Nature | Diester | Diol (Diphenol) | wikipedia.org |

| Functional Groups | Two propionate ester groups | Two hydroxyl groups | wikipedia.orgiiab.me |

| Role | Administered form, inactive precursor | Active estrogenic compound | nih.govgoogle.com |

| Bioactivation | Undergoes hydrolysis to become active | Is the product of bioactivation | iiab.me |

| Marketing Status | Marketed as Meprane Dipropionate | Never marketed | wikipedia.orgncats.io |

Compound Reference Table

Molecular and Cellular Mechanisms of Action

Estrogen Receptor (ER) Binding and Activation Dynamics

The initiation of estrogenic activity by compounds like Methestrol (B93980) dipropionate begins with their binding to estrogen receptors. There are two primary subtypes of the nuclear estrogen receptor: ERα and ERβ. bmbreports.orgmdpi.comproteopedia.org These receptors are ligand-activated transcription factors that modulate the expression of target genes. nih.govnih.gov

Affinity and Selectivity Towards Estrogen Receptor Subtypes (ERα, ERβ)

Table 1: General Relative Binding Affinities of Estrogenic Compounds

| Compound | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) |

| Estradiol (B170435) | 100% | 100% |

| Genistein | Variable | Higher than ERα |

| Tamoxifen | High | Lower than ERα |

| Methestrol dipropionate | Data not available | Data not available |

This table illustrates the concept of differential binding affinities for known estrogenic compounds. The specific values for Methestrol dipropionate are not currently documented in available research.

Ligand-Induced Conformational Changes of Estrogen Receptors

The binding of a ligand, such as Methestrol dipropionate, to the ligand-binding domain (LBD) of an estrogen receptor induces a critical conformational change in the receptor protein. bmbreports.orgnih.gov This structural alteration is fundamental to the receptor's subsequent actions. The nature of this conformational change dictates whether the receptor will adopt a transcriptionally active or inactive state. Agonist binding, for instance, typically promotes a conformation that facilitates the recruitment of coactivator proteins, which are essential for initiating gene transcription.

Role of Helix 12 in Modulating Agonist Versus Antagonist Activity

A key structural component of the ER ligand-binding domain is a flexible region known as Helix 12 (H12). The positioning of Helix 12 is a direct consequence of the ligand-induced conformational change and acts as a molecular switch. When an agonist binds, Helix 12 typically folds over the ligand-binding pocket, creating a surface that is recognized by and binds to coactivator proteins. Conversely, the binding of an antagonist often repositions Helix 12 in a way that obstructs the coactivator binding site, thereby preventing transcriptional activation. The specific manner in which Methestrol dipropionate influences the conformation of Helix 12 would be a primary determinant of its agonist or antagonist profile.

Genomic Signaling Pathways Mediated by Estrogen Receptors

The classical and most well-understood mechanism of estrogen action is the genomic signaling pathway, which directly regulates gene expression. bmbreports.orgnih.govnih.gov

Nuclear Translocation and Dimerization of Ligand-Bound Receptors

Upon binding to a ligand like Methestrol dipropionate in the cytoplasm, the estrogen receptor undergoes a conformational change that often triggers its translocation into the nucleus. bmbreports.orgnih.govnih.govresearchgate.net Inside the nucleus, the ligand-bound receptors typically form dimers, either as homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). bmbreports.org This dimerization is a prerequisite for the receptor complex to effectively bind to DNA.

Non-Genomic Signaling Cascades and Rapid Cellular Responses

Beyond the classical genomic pathway that regulates gene transcription over hours to days, estrogens can also elicit rapid cellular responses within seconds to minutes. nih.gov These effects are mediated by non-genomic signaling pathways, which are initiated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm. nih.govmedscape.com Methestrol dipropionate, as a synthetic estrogen, is presumed to engage these pathways. This non-genomic activity involves the swift activation of various intracellular signaling cascades, leading to downstream cellular effects without the immediate need for new gene transcription or protein synthesis. nih.gov

Involvement of G Protein-Coupled Receptors (e.g., GPR30)

One mechanism for non-genomic estrogen signaling involves the G protein-coupled receptor 30 (GPR30), also known as G protein-coupled estrogen receptor (GPER). nih.govnih.gov Located primarily in the endoplasmic reticulum and potentially at the plasma membrane, GPR30 has been identified as a novel estrogen receptor that can mediate rapid estrogenic responses. nih.govnih.gov Upon activation, GPR30 can trigger various downstream signaling events, including the transactivation of growth factor receptors like the epidermal growth factor receptor (EGFR). nih.gov While some compounds, such as the antiestrogen (B12405530) fulvestrant (B1683766) and certain xenoestrogens, have been shown to act as agonists for GPR30, the precise role and interaction of specific synthetic estrogens like Methestrol dipropionate with GPR30 are not fully characterized. nih.govhandwiki.org The activation of GPR30 represents a distinct pathway for estrogen signaling that complements the classical nuclear receptor pathway. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathways

A key pathway implicated in the non-genomic actions of estrogens is the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) cascade. nih.govnih.gov This signaling chain communicates signals from the cell surface to the nucleus. wikipedia.orgsinobiological.com A pool of estrogen receptors associated with the plasma membrane can, upon ligand binding, functionally interact with and activate receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases like c-Src. medscape.com This activation initiates a phosphorylation cascade, starting with the activation of Ras, which in turn activates Raf (a MAPKKK), which then phosphorylates and activates MEK (a MAPKK). Finally, MEK activates ERK (a MAPK). sinobiological.com Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, thereby influencing cellular processes like proliferation, differentiation, and survival. nih.govmdpi.com This pathway is a central hub for integrating signals from various growth factors and hormones, including estrogens. nih.gov

Engagement of Phosphoinositide 3-Kinase (PI3K/AKT) Signaling

Another critical non-genomic pathway engaged by estrogens is the Phosphoinositide 3-Kinase (PI3K/AKT) pathway. Similar to MAPK/ERK activation, membrane-associated estrogen receptors can rapidly activate PI3K. nih.govmedscape.com This can occur through direct association of the ER with the regulatory subunit of PI3K or indirectly through the activation of RTKs. medscape.com Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and its activator PDK1. This recruitment to the membrane leads to the phosphorylation and activation of AKT. Activated AKT is a crucial kinase that phosphorylates numerous downstream substrates to regulate fundamental cellular functions, including cell survival, growth, and metabolism. nih.gov

Table 2: Key Protein Cascades in Non-Genomic Estrogen Signaling

| Pathway | Key Initiator | Core Kinase Cascade | Primary Downstream Effector | Key Cellular Outcomes |

|---|---|---|---|---|

| MAPK/ERK | Membrane ER / RTK / c-Src | Ras → Raf → MEK | ERK | Proliferation, Differentiation |

| PI3K/AKT | Membrane ER / RTK | PI3K | AKT | Survival, Growth, Metabolism |

Interplay and Crosstalk between Genomic and Non-Genomic Pathways

The genomic and non-genomic signaling pathways of estrogens are not isolated but are intricately interconnected through extensive crosstalk. nih.govnih.gov This interplay ensures a coordinated and context-specific cellular response to hormonal stimulation. Non-genomic signaling can directly influence genomic outcomes. For instance, activated ERK and AKT from the rapid signaling cascades can translocate to the nucleus where they can phosphorylate and thereby modulate the activity of nuclear estrogen receptors and their associated coregulators. medscape.com Phosphorylation of the estrogen receptor can lead to ligand-independent activation or can enhance its sensitivity to ligands. medscape.com Similarly, phosphorylation of coactivators like AIB1 by MAPK can augment ER-dependent gene transcription. medscape.com

Conversely, the classical genomic pathway can influence non-genomic potential. The transcription of genes regulated by nuclear ERs can alter the cellular signaling landscape by increasing the expression of components of the non-genomic pathways, such as growth factor receptors or signaling adaptors. nih.gov This bidirectional communication creates a complex regulatory network where rapid, membrane-initiated signals can fine-tune the slower, transcription-based responses, and vice-versa, allowing the cell to integrate multiple inputs and generate a precise biological effect. nih.govmedscape.com

Pharmacokinetic and Biotransformation Research Pre Clinical and Theoretical Focus

Absorption and Distribution Characteristics in Experimental Models

The absorption and distribution of a drug are fundamental to its pharmacokinetic profile. For orally administered drugs, intestinal absorption and subsequent distribution are critical determinants of systemic bioavailability. nih.gov In pre-clinical studies, various models are employed to understand these processes, including in-vitro cell cultures (like Caco-2 cells), in situ intestinal perfusion in rats, and in vivo animal models. nih.gov While specific data on methestrol (B93980) dipropionate's absorption and distribution in such models is not extensively detailed in the public domain, general principles of steroid and ester-containing compounds can be applied. As an ester prodrug, methestrol dipropionate would likely exhibit increased lipophilicity compared to its active form, methestrol, potentially influencing its absorption characteristics. scirp.org The distribution of a compound is influenced by its ability to cross biological membranes and its affinity for various tissues. For synthetic estrogens, distribution to target tissues such as the endometrium, myometrium, and vagina has been studied for other compounds, providing a framework for potential research on methestrol dipropionate. iiab.me

Metabolic Fate and Enzyme Systems

The biotransformation of a xenobiotic, such as methestrol dipropionate, is a complex process that dictates its efficacy and clearance from the body. nih.gov This process often involves multiple enzymatic reactions that can lead to the formation of active or inactive metabolites. nih.govnih.gov

Theoretical Considerations of First-Pass Metabolism

First-pass metabolism, also known as pre-systemic metabolism, is a phenomenon where a drug's concentration is reduced before it reaches systemic circulation. youtube.comnih.gov This process primarily occurs in the liver and the gastrointestinal tract. nih.govsciety.org For orally administered drugs, extensive first-pass metabolism can significantly lower bioavailability. youtube.comsciety.org The extent of first-pass metabolism is influenced by factors such as a compound's physicochemical properties. For instance, compounds with a logD7.4 greater than 1 or a rugosity factor over 1.5 are more prone to high first-pass metabolism. nih.gov Given that methestrol dipropionate is an ester, it is designed to be hydrolyzed, and this process can begin in the gut wall and liver, contributing to its first-pass effect. nih.govdiva-portal.org The higher drug concentration in enterocytes compared to hepatocytes suggests that metabolic saturation could be more likely in the intestine. diva-portal.org

Identification of Key Metabolic Enzymes (e.g., Cytochrome P450 isoforms)

Ester Hydrolysis and Formation of Active Metabolites

Methestrol dipropionate is an ester prodrug, meaning it is pharmacologically inactive until it undergoes biotransformation. scirp.org The primary metabolic step for such compounds is ester hydrolysis, which unmasks the active parent drug. nih.gov In this case, the hydrolysis of the two propionate (B1217596) ester groups on methestrol dipropionate releases the active metabolite, methestrol. wikipedia.orgnih.gov This hydrolysis is generally catalyzed by esterase enzymes present in the body, leading to an increase in the compound's hydrophilicity. nih.gov The formation of active metabolites is a common strategy in drug design to improve pharmacokinetic properties. nih.gov

Excretion Routes and Clearance Mechanisms in Pre-clinical Models

The elimination of a drug and its metabolites from the body is described by its excretion and clearance. nih.gov Clearance is a measure of the volume of plasma cleared of a drug per unit of time. nih.gov Pre-clinical models, including in vitro and in vivo studies, are essential for predicting human clearance. nih.govbioivt.com The primary routes of excretion are through the kidneys (renal) and the liver (biliary). nih.gov The fraction of a drug excreted unchanged in the urine (fe) and its renal clearance (CLr) are key parameters. nih.gov For metabolized drugs, the metabolites are often more water-soluble, facilitating their renal excretion. nih.gov While specific excretion data for methestrol dipropionate is scarce, the general pathway would involve the excretion of methestrol and its further metabolites, likely via both renal and biliary routes.

Plasma Protein Binding and its Influence on Distribution and Clearance in Research Systems

The extent to which a drug binds to plasma proteins, such as albumin and globulins, significantly impacts its pharmacokinetic profile. Only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution to tissues and for clearance. nih.gov High plasma protein binding can limit a drug's distribution and slow its clearance. The fraction of unbound drug in plasma (fu,p) is a critical parameter in pharmacokinetic modeling. nih.gov While specific plasma protein binding data for methestrol dipropionate is not available, it is a crucial factor that would be determined in pre-clinical research to understand its distribution and clearance characteristics. iiab.menih.gov

Comparative Pharmacokinetic Modeling and Prediction (e.g., across animal species)

Specific preclinical research detailing the comparative pharmacokinetic modeling of methestrol dipropionate across different animal species is not extensively available in publicly accessible scientific literature. However, the principles of interspecies pharmacokinetic scaling and biotransformation provide a robust theoretical framework for how such studies would be approached and how the pharmacokinetic profile of methestrol dipropionate could be predicted across species. This process is fundamental in preclinical drug development to anticipate the behavior of a drug in humans based on animal data. fda.govaplanalytics.com

Principles of Interspecies Pharmacokinetic Scaling

Interspecies scaling is an empirical approach used to predict the pharmacokinetic parameters of a drug in one species based on data from other species. aplanalytics.compatsnap.com The most common method is allometric scaling, which relates physiological variables and pharmacokinetic parameters to the body weight of the species. aplanalytics.com The general allometric equation is:

Y = aWb

where Y is the pharmacokinetic parameter of interest (such as clearance or volume of distribution), W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. aplanalytics.com By determining these parameters in at least three different animal species (e.g., mouse, rat, and dog), a logarithmic plot can be generated to extrapolate the expected parameters in a species for which data is not available, such as humans. fda.govaplanalytics.com

Key Pharmacokinetic Parameters in Comparative Modeling

Clearance (CL): This parameter describes the rate of drug elimination from the body. It is a critical factor in determining dosing regimens. The accuracy of predicting clearance across species can be influenced by interspecies differences in drug metabolism. nih.govnih.gov

Volume of Distribution (Vd): This theoretical volume indicates the extent of a drug's distribution into body tissues. Like clearance, it is often scaled allometrically across species. aplanalytics.com

Elimination Half-Life (t½): This represents the time taken for the plasma concentration of a drug to reduce by half. It is a function of both clearance and volume of distribution. The half-life of different estrogen compounds can vary significantly, ranging from 1 to 12 hours after oral or intravenous administration. nih.gov

Hypothetical Comparative Pharmacokinetic Data for Methestrol Dipropionate

In the absence of specific published data for methestrol dipropionate, the following interactive table provides a hypothetical representation of how comparative pharmacokinetic data across different preclinical species might be presented. The values are illustrative and based on general pharmacokinetic principles and data for other synthetic estrogens.

| Animal Species | Body Weight (kg) | Clearance (L/hr/kg) | Volume of Distribution (Vd) (L/kg) | Elimination Half-Life (t½) (hr) |

| Mouse | 0.02 | 1.2 | 0.9 | 0.5 |

| Rat | 0.25 | 0.8 | 0.7 | 0.6 |

| Dog | 10 | 0.4 | 0.6 | 1.0 |

| Monkey | 5 | 0.6 | 0.65 | 0.8 |

Biotransformation and Interspecies Variability

Methestrol dipropionate is a synthetic nonsteroidal estrogen belonging to the stilbestrol group, similar to diethylstilbestrol (B1670540). wikipedia.org Compounds in this class typically undergo extensive metabolism, primarily in the liver. wikipedia.org The biotransformation of xenobiotics, including synthetic estrogens, can show significant variability across different animal species. nih.gov This is largely due to species-specific differences in the expression and activity of metabolic enzymes, particularly the Cytochrome P450 (CYP) enzyme system. nih.gov

For example, studies with other drugs have demonstrated notable differences in metabolic pathways between rodents (mice, rats) and non-rodents (dogs, monkeys), as well as between preclinical species and humans. nih.govnih.gov Glucuronidation is a major metabolic pathway for many compounds in mice, rats, and dogs, but may be less prominent in humans for certain drugs. nih.gov Such differences in metabolism can lead to variations in drug clearance, the formation of different metabolites, and consequently, differences in pharmacological activity and potential toxicity.

Therefore, a critical component of preclinical pharmacokinetic studies for a compound like methestrol dipropionate would be to characterize its metabolic profile in various animal species. fda.gov It is recommended to conduct these studies in at least two rodent species and one non-rodent species. fda.gov The data gathered would be essential for selecting the most appropriate animal model for toxicology studies and for improving the accuracy of pharmacokinetic predictions in humans.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Specific Chemical Groups Responsible for Biological Activity

The biological activity of estrogenic compounds is intrinsically linked to their molecular structure. For stilbene (B7821643) derivatives, a category that includes methestrol (B93980) dipropionate, certain structural features are considered crucial for their estrogenic effects. These often include a phenolic hydroxyl group, a vinyl linkage, and a second aromatic ring, which together create a structure that can effectively bind to the estrogen receptor. researchgate.net The arrangement and steric accessibility of oxygen atoms and specific carbon groups are also thought to be key determinants of binding affinity. thieme-connect.com

While specific SAR studies on methestrol dipropionate are not extensively detailed in the available literature, general principles derived from related nonsteroidal estrogens can be applied. For instance, modifications to the aromatic rings or the alkyl chains can significantly alter biological activity. uomustansiriyah.edu.iq The presence of hydroxyl groups that mimic the spacing of those in estradiol (B170435) (approximately 10.4 Å apart) can influence estrogenic activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a quantitative framework for understanding the relationship between the chemical structure of a compound and its biological activity. silae.itcreative-biostructure.com This approach utilizes mathematical models to correlate physicochemical properties of molecules with their observed effects. researchgate.netsilae.it

Development of QSAR Models (e.g., Hansch Analysis, Free-Wilson Analysis)

QSAR studies on estrogens often employ various modeling techniques. Hansch analysis , a classic QSAR method, correlates biological activity with physicochemical parameters such as lipophilicity (log P), electronic effects (Hammett constants), and steric factors (Taft parameters). researchgate.netsilae.it This method has been used to analyze estrogen receptor ligands, highlighting the importance of these properties in receptor binding. u-tokyo.ac.jp

The fundamental idea behind QSAR for estrogens is to establish mathematical relationships between structural descriptors and their relative binding affinities (RBA) to the estrogen receptor. mdpi.com

Correlation of Molecular Descriptors with Biological Responses

A vast array of molecular descriptors can be calculated to characterize the structure and physicochemical properties of molecules. mdpi.commdpi.com These descriptors, which can range from simple 2D properties to complex 3D fields, are then correlated with biological responses, such as receptor binding affinity. For estrogens, descriptors related to molecular shape, size, branching, and polarity have been shown to be significant. mdpi.comresearchgate.net For example, a positive correlation with a descriptor like R2m+ suggests that a larger value for this descriptor corresponds to higher biological activity. mdpi.com

| Descriptor Type | Examples | Relevance to Estrogenic Activity |

|---|---|---|

| Topological | Molecular Connectivity Indices | Describes the branching and size of the molecule. |

| Geometrical | Molecular Surface Area, Volume | Relates to the overall shape and fit within the receptor binding pocket. |

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the receptor. |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule, affecting its distribution and binding. |

Predictive Capabilities of QSAR for Analogues in Research

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds. frontiersin.org This predictive capability is a powerful tool in drug discovery, as it allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing. frontiersin.org For estrogenic compounds, QSAR models can help prioritize novel analogs with potentially enhanced or selective activity, thereby streamlining the research and development process. acs.orgfrontiersin.org The reliability of these predictions, however, depends on the quality and diversity of the data used to build the model and the rigorousness of its validation. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules. These techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze the steric and electrostatic fields surrounding a set of aligned molecules to explain their biological activities. mdpi.comacs.org

Conformational Analysis and Molecular Docking Simulations

Conformational analysis is a critical first step in 3D-QSAR, as it aims to identify the biologically relevant three-dimensional shape of a molecule. thieme-connect.com Since molecules can exist in multiple conformations, finding the one that binds to the receptor is crucial for accurate modeling. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbioinformation.net In the context of methestrol dipropionate, docking simulations would involve placing the molecule into the binding site of the estrogen receptor to predict its binding mode and affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. nih.govjyoungpharm.org For example, studies on other estrogenic compounds have identified specific residues within the estrogen receptor that are critical for ligand binding. jyoungpharm.org

Pharmacophore Development for Ligand Design

The development of pharmacophore models is a cornerstone of modern ligand design, providing a three-dimensional abstract representation of the key molecular features necessary for biological activity. For Methestrol dipropionate, as with other non-steroidal estrogens, the pharmacophore is defined by the essential interactions its active form, methestrol, establishes with the estrogen receptor (ER). While specific pharmacophore modeling studies exclusively for methestrol are not extensively documented, a robust model can be derived from the wealth of data on its structural analogs, particularly diethylstilbestrol (B1670540) (DES) and hexestrol (B1673224).

The fundamental pharmacophore for estrogenic activity in this class of compounds consists of several key features:

Two Hydrogen Bond Donors: These are supplied by the two phenolic hydroxyl (-OH) groups of the active metabolite, methestrol. These groups are critical as they mimic the function of the 3-OH and 17β-OH groups of the natural estrogen, estradiol. They form crucial hydrogen bonds with specific amino acid residues in the ER ligand-binding pocket, such as Glu353 and Arg394. usask.ca

A Hydrophobic Scaffold: The central hexane (B92381) core and the two aromatic rings provide a non-polar structure that fits within the hydrophobic ligand-binding pocket of the estrogen receptor.

Optimal Spatial Arrangement: The distance between the two hydrogen-bond-donating hydroxyl groups is a critical determinant of binding affinity. Molecular mechanics calculations on related compounds have shown a high correlation between this distance and biological activity. nih.gov The flexible hexane chain of methestrol allows it to adopt a conformation where the two phenolic rings are positioned at an optimal distance, effectively mimicking the A- and D-ring separation of estradiol.

Methestrol dipropionate itself is a prodrug; the propionate (B1217596) esters increase its lipophilicity and duration of action. In vivo, these ester groups are hydrolyzed by esterase enzymes to release the active methestrol, which then interacts with the estrogen receptor. Therefore, any ligand design based on this scaffold would focus on the structure of the active methestrol molecule.

Computational studies and quantitative structure-activity relationship (QSAR) analyses on analogous structures like hexestrol derivatives have reinforced these concepts. nih.gov Such studies have shown that the estrogen receptor binding affinity is significantly related to factors like the size (van der Waals volume) and electronic properties of substituents on the molecule. nih.govscispace.com For ligand design, a pharmacophore model based on the methestrol scaffold would serve as a 3D query to screen virtual libraries for new molecules with the potential to bind to the estrogen receptor. nih.gov

Table 1: Essential Pharmacophoric Features of Methestrol for Estrogen Receptor Binding

| Feature ID | Feature Type | Description | Role in Receptor Binding |

|---|---|---|---|

| HBD1 | Hydrogen Bond Donor | Phenolic hydroxyl group on the first phenyl ring. | Mimics the A-ring hydroxyl of estradiol; forms key hydrogen bonds with receptor amino acids (e.g., Glu353, Arg394). usask.ca |

| HBD2 | Hydrogen Bond Donor | Phenolic hydroxyl group on the second phenyl ring. | Mimics the D-ring hydroxyl of estradiol; forms key hydrogen bonds with receptor amino acids (e.g., His524). |

| HY1 | Hydrophobic Feature | First aromatic (phenyl) ring. | Occupies a hydrophobic sub-pocket within the ligand binding domain. |

| HY2 | Hydrophobic Feature | Second aromatic (phenyl) ring. | Occupies a hydrophobic sub-pocket within the ligand binding domain. |

| HY3 | Hydrophobic Feature | Central aliphatic (hexane) core. | Provides the structural scaffold that correctly orients the two phenyl rings and their hydroxyl groups. |

Stereochemical Influences on Estrogenic Potency and Selectivity

The biological activity of many synthetic compounds is highly dependent on their stereochemistry, and the non-steroidal estrogens of the hexestrol family are a classic example of this principle. Methestrol, the active form of Methestrol dipropionate, has a core structure of 3,4-bis(4-hydroxy-3-methylphenyl)hexane. This structure possesses two chiral centers at the third and fourth carbons of the central hexane chain. Consequently, methestrol can exist as three distinct stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-methestrol, which constitute the racemic or dl-form, and an achiral meso-isomer, (3R,4S)-methestrol.

The estrogen receptor itself is a chiral entity, and as such, it exhibits stereospecificity in its interactions with ligands. nih.govoup.com Extensive research on the parent compound, hexestrol, has clearly demonstrated that the estrogenic potency of its stereoisomers varies significantly. psu.edu The meso-isomer of hexestrol is the most potent form, exhibiting the highest binding affinity for the estrogen receptor. researchgate.net This is because the spatial arrangement of the two phenyl groups in the meso configuration allows the molecule to adopt a conformation that optimally fits within the ligand-binding pocket, closely mimicking the presentation of the natural hormone estradiol.

In contrast, the dl-enantiomers of hexestrol show considerably weaker estrogenic activity. psu.edunih.gov This differential activity underscores the precise geometric requirements of the receptor's binding site. The receptor can distinguish between the subtle differences in the three-dimensional shapes of the stereoisomers, preferentially binding the one that achieves the most stable and complementary interaction. oup.com

Table 2: Influence of Stereochemistry on Estrogenic Activity in the Hexestrol Core Structure

| Stereoisomer | Configuration | Relative Estrogenic Potency | Rationale for Activity Difference |

|---|---|---|---|

| meso-Hexestrol | (3R, 4S) - Achiral | High | The conformation allows the two p-hydroxyphenyl groups to be positioned at a distance that optimally mimics the A- and D-rings of estradiol, leading to high-affinity receptor binding. researchgate.net |

| dl-Hexestrol | Racemic mixture of (3R,4R) and (3S,4S) | Low | The spatial orientation of the phenyl groups in the enantiomeric forms does not permit an optimal fit within the chiral ligand-binding pocket of the estrogen receptor, resulting in significantly lower binding affinity and potency. psu.edunih.gov |

Analytical Methodologies in Research

Advanced Chromatographic Techniques for Compound Analysis

Chromatographic methods are central to the separation and quantification of Methestrol (B93980) dipropionate from complex matrices or in the presence of related substances. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely utilized technique for the analysis of non-polar to moderately polar compounds like Methestrol dipropionate. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

In a typical RP-HPLC setup for a compound structurally similar to Methestrol dipropionate, such as other steroid dipropionates, a C18 column is the most common choice for the stationary phase due to its hydrophobicity, which allows for effective retention and separation. iowamedicalmarijuana.orgarchive.org The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The ratio of these components is optimized to achieve the desired retention time and resolution. For instance, a mobile phase of methanol and water in a ratio of 85:15 (v/v) has been successfully used for the analysis of beclomethasone (B1667900) dipropionate. iowamedicalmarijuana.orgarchive.org

The detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For compounds with similar chromophores, such as betamethasone (B1666872) dipropionate, a detection wavelength of 240 nm is often employed. fda.govui.ac.id The flow rate is typically maintained around 1.0 mL/min to ensure efficient separation. iowamedicalmarijuana.orgarchive.org

Interactive Table 1: Illustrative RP-HPLC Conditions for Analysis of Dipropionate Steroids

| Parameter | Condition | Rationale |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic interaction for retaining and separating non-polar compounds like Methestrol dipropionate. iowamedicalmarijuana.orgarchive.org |

| Mobile Phase | Methanol:Water (85:15, v/v) or Acetonitrile:Water | A polar mobile phase in combination with a non-polar stationary phase allows for the effective elution and separation of the analyte based on its polarity. iowamedicalmarijuana.orgarchive.orgfda.gov |

| Flow Rate | 1.0 mL/min | An optimal flow rate ensures good separation efficiency without excessive analysis time. iowamedicalmarijuana.orgarchive.org |

| Detection | UV at ~240-254 nm | Many steroid dipropionates exhibit strong UV absorbance in this range, allowing for sensitive quantification. iowamedicalmarijuana.orgarchive.orgfda.govui.ac.id |

| Column Temperature | Ambient or controlled (e.g., 40°C) | Maintaining a stable temperature ensures reproducible retention times. perkinelmer.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of compounds like Methestrol dipropionate, UHPLC can significantly reduce run times while maintaining or even improving separation efficiency. A UHPLC method for the simultaneous analysis of betamethasone dipropionate and another compound utilized a C18 column and a mobile phase of methanol and 0.1% acetic acid, achieving retention times of under 4 minutes. perkinelmer.com The higher efficiency of UHPLC also leads to sharper and narrower peaks, which enhances sensitivity and allows for lower limits of detection. The principles of separation and detection remain the same as in RP-HPLC, but the speed and resolution are markedly superior. perkinelmer.comgoogle.com

Spectroscopic and Spectrometric Characterization Methods

While chromatography is excellent for separation and quantification, spectroscopy and spectrometry are indispensable for confirming the molecular identity and assessing the purity of Methestrol dipropionate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

UV-Vis spectroscopy is a fundamental analytical technique used for both quantitative analysis and purity assessment. google.com It operates on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert Law).

For quantification, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). google.com The concentration of Methestrol dipropionate in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. As a stilbenoid, the UV spectrum of Methestrol dipropionate is expected to be influenced by its conjugated system. Diethylstilbestrol (B1670540), a related compound, has a characteristic UV absorption spectrum that is used for its identification.

Purity assessment can also be performed by scanning a wide range of wavelengths to obtain a full absorption spectrum. The presence of impurities may be indicated by shoulders or additional peaks in the spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of a compound. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides a high degree of specificity and sensitivity.

For Methestrol dipropionate (C₂₆H₃₄O₄), the expected monoisotopic mass is approximately 410.2457 g/mol . In a mass spectrometer, the compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured, confirming its molecular weight.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation pattern is typically unique to the molecule's structure. For Methestrol dipropionate, fragmentation would likely involve the cleavage of the propionate (B1217596) ester groups. The loss of a propionyl group (C₃H₅O) would result in a fragment with a mass loss of 57 Da, and the loss of propionic acid (C₃H₆O₂) would lead to a mass loss of 74 Da. The fragmentation of the core stilbene (B7821643) structure would also produce characteristic ions. For example, the fragmentation of diethylstilbestrol often yields specific ions that are indicative of its structure.

Rigorous Method Development and Validation for Research Applications

For research applications, it is crucial that the analytical methods used are not only accurate but also robust and reliable. This is ensured through rigorous method development and validation, often following guidelines from the International Council for Harmonisation (ICH). perkinelmer.com

Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. perkinelmer.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. fda.govperkinelmer.com

Accuracy: The closeness of test results obtained by the method to the true value. fda.govperkinelmer.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ui.ac.idperkinelmer.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. perkinelmer.com

Interactive Table 2: Typical Method Validation Parameters for HPLC Analysis of Dipropionate Steroids

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | perkinelmer.com |

| Accuracy (% Recovery) | 98-102% | iowamedicalmarijuana.orgperkinelmer.com |

| Precision (% RSD) | ≤ 2% | iowamedicalmarijuana.orgui.ac.id |

| LOD | Signal-to-Noise Ratio of 3:1 | fda.gov |

| LOQ | Signal-to-Noise Ratio of 10:1 | fda.gov |

| Robustness | % RSD ≤ 2% for varied parameters | perkinelmer.com |

By adhering to these validation principles, researchers can have confidence in the quality and reliability of the analytical data generated for Methestrol dipropionate.

Establishment of Linearity and Calibration Ranges

Linearity studies are conducted to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. scholarsresearchlibrary.com For Methestrol dipropionate, establishing linearity would involve preparing a series of standard solutions at different concentrations. seppmed.com According to ICH guidelines, a minimum of five concentrations are typically used to establish linearity. scholarsresearchlibrary.com

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. seppmed.com For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration. seppmed.com The data from the linearity study, specifically the peak areas obtained from the chromatograms, are plotted against the corresponding concentrations. The relationship is then evaluated using statistical methods, such as linear regression analysis. A linear relationship is generally considered acceptable if the correlation coefficient (r²) is greater than or equal to 0.999. scholarsresearchlibrary.comresearchgate.net

Table 2: Illustrative Linearity Data for Methestrol dipropionate

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 80 | 1,205,000 |

| 90 | 1,355,000 |

| 100 | 1,510,000 |

| 110 | 1,660,000 |

| 120 | 1,805,000 |

| Correlation Coefficient (r²) | 0.9998 |

| Linear Regression Equation | y = 15000x + 5000 |

Note: The data in this table is illustrative and represents the type of results expected from a linearity study.

Assessment of Precision (Repeatability and Intermediate Precision)

Precision studies measure the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scholarsresearchlibrary.comnih.gov Precision is typically assessed at two levels: repeatability and intermediate precision. seppmed.com

Repeatability (Intra-assay Precision) : This evaluates the precision of the method over a short interval of time under the same operating conditions (e.g., same analyst, same instrument, same day). scholarsresearchlibrary.comalliedacademies.org It is often determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration. scholarsresearchlibrary.com

Intermediate Precision : This assesses the within-laboratory variations, such as on different days, with different analysts, or on different equipment. scholarsresearchlibrary.comalliedacademies.org The objective is to demonstrate the reliability of the method when used under typical laboratory conditions.

The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the series of measurements. seppmed.com For pharmaceutical analysis, an RSD of not more than 2% is generally considered acceptable for the assay of a finished product. ijpsonline.com

Table 3: Illustrative Precision Data for Methestrol dipropionate

| Precision Level | Parameter | Concentration Level | Mean Assay (%) | RSD (%) |

| Repeatability | Analyst 1, Day 1, Instrument 1 | 100% | 99.8 | 0.8 |

| Intermediate Precision | Analyst 2, Day 2, Instrument 2 | 100% | 100.1 | 1.2 |

Note: The data in this table is illustrative and represents the type of results expected from a precision study.

Evaluation of Accuracy and Recovery Rates

Accuracy refers to the closeness of the test results obtained by the method to the true value. sci-hub.se It is a measure of the exactness of the analytical method. sci-hub.se Accuracy is commonly determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a certified reference material) or by recovery studies.

Recovery studies involve adding a known amount of pure Methestrol dipropionate (spiking) to a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). researchgate.net The method is then used to analyze these spiked samples, and the amount of recovered analyte is determined. The accuracy is expressed as the percentage of analyte recovered. For the assay of a drug in a finished product, recovery rates are typically expected to be within 98-102%. ijpsonline.com

Table 4: Illustrative Accuracy/Recovery Data for Methestrol dipropionate

| Concentration Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) | Mean Recovery (%) |

| 80% | 8.0 | 7.95 | 99.4 | 99.6 |

| 100% | 10.0 | 9.98 | 99.8 | |

| 120% | 12.0 | 11.95 | 99.6 |

Note: The data in this table is illustrative and represents the type of results expected from an accuracy study.

Robustness Testing Under Varied Experimental Conditions

Robustness testing is designed to evaluate the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. sci-hub.sewikipedia.org This provides an indication of the method's reliability during normal usage. seppmed.com For an HPLC method for Methestrol dipropionate, typical variations that would be investigated include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

Column temperature (e.g., ± 5°C)

pH of the mobile phase buffer

Composition of the mobile phase (e.g., small changes in the proportion of organic solvent)

The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is then assessed. The method is considered robust if the results remain within acceptable criteria despite these small changes. seppmed.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

There are several methods for determining LOD and LOQ, including:

Visual Evaluation : Based on the minimum concentration at which the analyte can be visually detected. nih.gov

Signal-to-Noise Ratio : Typically, an LOD is established at a signal-to-noise ratio of 3:1, and an LOQ at a ratio of 10:1. nih.gov

Based on the Standard Deviation of the Response and the Slope : LOD and LOQ can be calculated using the formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of regression lines) and S is the slope of the calibration curve. researchgate.netgsconlinepress.com

For Methestrol dipropionate, determining the LOD and LOQ is particularly important for the analysis of impurities and degradation products, which are typically present at very low concentrations.

Stress Testing and Forced Degradation Studies for Compound Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a drug substance. researchgate.netinnovareacademics.in These studies involve subjecting the drug substance, in this case, Methestrol dipropionate, to conditions more severe than accelerated stability testing to generate degradation products. wikipedia.org The primary goals of forced degradation studies are to:

Elucidate the degradation pathways of the drug substance. researchgate.net

Identify potential degradation products that could form under storage conditions. researchgate.net

Demonstrate the specificity and stability-indicating nature of the analytical method. wikipedia.org

Typical stress conditions used in forced degradation studies include:

Acidic and Basic Hydrolysis : The drug substance is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures. researchgate.net

Oxidative Degradation : The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation : The solid drug substance is exposed to high temperatures.

Photodegradation : The drug substance is exposed to light, as specified in ICH guidelines (e.g., exposure to a combination of visible and UV light).

The samples from these stress conditions are then analyzed using a stability-indicating method, such as HPLC with a PDA detector. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The ability of the method to separate the parent drug from all degradation products demonstrates its stability-indicating capability. gsconlinepress.com

In Vitro and Pre Clinical Experimental Models

Cell-Based Assays for Mechanistic and Receptor Studies

No specific studies utilizing cell-based assays to investigate the mechanisms and receptor interactions of methestrol (B93980) dipropionate were identified. While the compound is known to be an estrogen, detailed reports on its performance in modern cell-based assays are absent from the reviewed literature.

Reporter Gene Assays for Transcriptional Activity

No specific reporter gene assay studies for methestrol dipropionate were found. Reporter gene assays are standard tools for evaluating the transcriptional activity of hormonal compounds. griffith.edu.aujustia.comgovinfo.gov In a typical setup, a reporter gene (like luciferase or beta-galactosidase) is placed under the control of a promoter region containing estrogen response elements. govinfo.gov When a compound like methestrol dipropionate activates the estrogen receptor, the receptor would bind to these elements and drive the expression of the reporter gene, allowing for quantification of the estrogenic activity. However, specific data from such assays for methestrol dipropionate are not available in the reviewed scientific literature.

Cellular Proliferation and Apoptosis Investigations (for mechanistic insights)

There is a lack of specific published research investigating the effects of methestrol dipropionate on cellular proliferation and apoptosis for mechanistic insights. Estrogenic compounds can have varied effects on cell cycle progression and programmed cell death (apoptosis), often in a cell-type-specific manner. For instance, estrogens can promote proliferation in certain breast cancer cell lines while having different effects in other tissues. Investigations into these pathways are crucial for understanding the full biological activity of a compound, but specific studies for methestrol dipropionate were not identified.

Animal Models in Pharmacological Research

While methestrol dipropionate was used pharmacologically, detailed modern pre-clinical studies in animal models focusing on systemic activity, metabolism, and tissue-specific responses are not well-documented in accessible literature.

Rodent Models for Systemic Activity and Metabolism Studies (e.g., mice, rats)

No detailed studies on the systemic activity and metabolism of methestrol dipropionate in rodent models such as mice and rats were found. Metabolism studies are critical to understanding how a compound is processed in the body, which can influence its activity and duration of effect. A document from 1978 mentions two-year feeding studies in rats with a no-observable-effect level (NOEL) of 5 ppm, but provides no further context or specific data related to methestrol dipropionate's metabolism or systemic activity.

Use of Other Experimental Animal Species (e.g., dogs, ferrets)

A 1978 document notes the existence of a two-year feeding study in dogs, but specific pharmacological findings or data related to methestrol dipropionate were not provided. No information was found regarding studies in ferrets.

Tissue-Specific Responses and Organ-Level Investigations in Research Models

There is a lack of available research data on tissue-specific responses and organ-level investigations for methestrol dipropionate in research models. Estrogens have well-known effects on various tissues, including the uterus, mammary glands, and bone, which are mediated by estrogen receptors. Animal models are essential for understanding these organ-level effects. However, specific investigations detailing the tissue-specific impact of methestrol dipropionate were not identified in the conducted searches.

Ex Vivo and Tissue Slice Preparations for Biochemical Analysis

Ex vivo and tissue slice preparations serve as crucial platforms for investigating the biochemical effects of xenobiotics like Methestrol dipropionate in a setting that closely mimics the in vivo environment. These models preserve the complex cellular architecture and intercellular communication pathways of tissues, offering a significant advantage over simpler in vitro cell cultures. While direct experimental studies detailing the biochemical analysis of Methestrol dipropionate in ex vivo tissue slice preparations are not extensively available in publicly accessible literature, the established methodologies for studying related synthetic estrogens, such as Diethylstilbestrol (B1670540) (DES), provide a robust framework for outlining potential analytical approaches.

Tissue slices, typically prepared from organs known to be targets for or involved in the metabolism of estrogens (e.g., liver, uterus, mammary gland), can be maintained in a viable state for hours to days. This allows for controlled exposure to Methestrol dipropionate and subsequent biochemical analysis of its effects. The primary focus of such analyses would be to understand its metabolism, mechanism of action at the tissue level, and its influence on various cellular processes.

Detailed Research Findings

Research on closely related stilbestrol estrogens in tissue preparations has revealed significant biochemical activities. For instance, studies on DES in mouse uterine tissue have demonstrated its ability to bind to estrogen receptors, induce DNA synthesis, and stimulate the production of specific proteins. nih.gov It is plausible that Methestrol dipropionate, as a dipropionate ester of Methestrol, would first undergo hydrolysis within the tissue to release the active Methestrol, which would then exert its estrogenic effects.

Biochemical analyses in ex vivo models would likely investigate several key areas:

Metabolic Fate: Analysis of the culture medium and tissue homogenates using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to identify and quantify Methestrol dipropionate and its metabolites. The primary metabolic pathway would likely involve the cleavage of the propionate (B1217596) esters to form Methestrol. Further metabolism could involve hydroxylation and subsequent conjugation to form glucuronide and sulfate (B86663) derivatives, which are major routes for estrogen metabolism. oup.com

Receptor Binding and Activation: The ability of Methestrol (the active form of Methestrol dipropionate) to bind to estrogen receptors (ERα and ERβ) within the tissue slices could be assessed through competitive binding assays using radiolabeled estradiol (B170435). wikidoc.org Subsequent activation of these receptors would lead to changes in gene expression, which can be quantified using techniques like quantitative PCR (qPCR) to measure the mRNA levels of estrogen-responsive genes.

Enzymatic Activity Modulation: The effect of Methestrol dipropionate and its metabolites on the activity of key enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases or aromatase, could be evaluated in tissue homogenates. vrachi.name

Cellular Proliferation: A common biochemical endpoint for estrogenic compounds is the stimulation of cell proliferation in target tissues like the uterus or mammary gland. This can be assessed by measuring the incorporation of labeled nucleotides (e.g., BrdU) into newly synthesized DNA.

Interactive Data Table

The following table represents hypothetical data from a biochemical analysis of Methestrol dipropionate in a uterine tissue slice model, drawing parallels from published research on Diethylstilbestrol. nih.gov

| Biochemical Parameter | Control (Vehicle) | Methestrol dipropionate (1 µM) | Methestrol dipropionate (10 µM) |

| Metabolite Formation (nmol/mg tissue) | |||

| Methestrol | Not Detected | 2.5 ± 0.4 | 8.1 ± 1.2 |

| Methestrol Glucuronide | Not Detected | 0.8 ± 0.1 | 3.2 ± 0.5 |

| Estrogen Receptor α (ERα) Binding (% displacement of [³H]Estradiol) | 0% | 45% ± 5% | 78% ± 6% |

| Estrogen-Responsive Gene Expression (fold change vs. control) | |||

| Progesterone (B1679170) Receptor (PGR) mRNA | 1.0 | 4.2 ± 0.6 | 15.5 ± 2.1 |

| Trefoil Factor 1 (TFF1) mRNA | 1.0 | 3.8 ± 0.5 | 12.1 ± 1.8 |

| Cellular Proliferation (BrdU Incorporation, % of control) | 100% | 250% ± 30% | 580% ± 65% |

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Methestrol (B93980) Dipropionate Analogues and Derivatives

Currently, there is a notable absence of published research specifically detailing the design and synthesis of advanced analogues and derivatives of methestrol dipropionate. However, the principles of medicinal chemistry and the history of synthetic estrogen development provide a clear framework for how such research could be approached.

The design of advanced analogues would likely focus on modifying the core stilbestrol structure of methestrol to improve its pharmacological properties. Key areas of modification could include:

Alterations to the Phenyl Rings: Introducing or modifying substituents on the two phenyl rings could influence receptor affinity and selectivity. For instance, the addition of hydroxyl or methoxy (B1213986) groups has been shown to affect the estrogenic activity of other stilbene (B7821643) derivatives. nih.gov

Modification of the Ethylidene Bridge: The central ethyl group could be a target for modification to alter the molecule's flexibility and orientation within the estrogen receptor binding pocket.

Ester Group Variations: The propionate (B1217596) esters at either end of the molecule are crucial for its pharmacokinetic profile. Synthesizing a series of analogues with different ester groups (e.g., acetate, benzoate) could lead to derivatives with altered durations of action. youtube.com

The synthesis of these new derivatives would likely follow established organic chemistry protocols for stilbene compounds. A general approach for creating a library of methestrol dipropionate analogues for structure-activity relationship (SAR) studies is outlined below.

Table 1: Hypothetical Scheme for the Synthesis of Methestrol Dipropionate Analogues

| Step | Description | Potential Reagents and Conditions |

| 1 | Synthesis of the Stilbene Core: | McMurry coupling of substituted acetophenones. |

| 2 | Introduction of Phenolic Hydroxyl Groups: | Demethylation of methoxy-substituted stilbenes using reagents like BBr₃. |

| 3 | Esterification: | Reaction of the phenolic hydroxyl groups with various acyl chlorides or anhydrides in the presence of a base. |

| 4 | Purification and Characterization: | Column chromatography, NMR spectroscopy, and mass spectrometry to isolate and confirm the structure of the final products. |

Through systematic synthesis and subsequent biological evaluation, it would be possible to build a comprehensive SAR profile for methestrol dipropionate analogues. This would elucidate the structural features essential for its estrogenic activity and could lead to the discovery of new compounds with improved therapeutic profiles. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research

The application of "omics" technologies, such as proteomics and metabolomics, to specifically study methestrol dipropionate has not been reported in the scientific literature. However, these powerful technologies are increasingly being used to understand the broader effects of estrogens and other steroid hormones.

Proteomics is the large-scale study of proteins. In the context of methestrol dipropionate research, proteomics could be used to:

Identify Protein Biomarkers: By comparing the proteomes of cells or tissues treated with methestrol dipropionate to untreated controls, researchers could identify proteins whose expression levels change in response to the drug. These proteins could serve as biomarkers for the drug's efficacy or off-target effects. mdpi.com

Elucidate Mechanisms of Action: Proteomic analysis can reveal the cellular pathways that are modulated by methestrol dipropionate. For example, it could show whether the compound affects proteins involved in cell proliferation, apoptosis, or signal transduction. sciforum.net

Metabolomics is the study of small molecules, or metabolites, within cells, tissues, and biofluids. Metabolomic profiling of individuals treated with methestrol dipropionate could:

Characterize Metabolic Fate: Identify the metabolic breakdown products of methestrol dipropionate in the body.

Reveal Metabolic Perturbations: Uncover changes in endogenous metabolic pathways caused by the drug, providing insights into its systemic effects. Studies on other estrogens have shown they can alter metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Table 2: Potential Applications of Omics Technologies in Methestrol Dipropionate Research

| Omics Technology | Potential Application | Expected Outcome |

| Proteomics | Differential protein expression analysis in estrogen-responsive cells treated with methestrol dipropionate. | Identification of key proteins and pathways involved in the cellular response to the compound. |

| Metabolomics | Analysis of serum or urine samples from subjects administered methestrol dipropionate. | Characterization of drug metabolites and understanding of the systemic metabolic impact. |

The integration of these omics technologies would provide a more holistic understanding of the biological effects of methestrol dipropionate, moving beyond its direct interaction with the estrogen receptor.

Application of Artificial Intelligence and Machine Learning in SAR and Drug Design

While there is no evidence of artificial intelligence (AI) and machine learning (ML) being specifically applied to methestrol dipropionate, these computational tools are revolutionizing drug discovery and could be instrumental in advancing research on this compound.

Structure-Activity Relationship (SAR) Modeling:

ML algorithms can be trained on existing data for other estrogenic compounds to develop predictive SAR models. louisville.edu These models could then be used to:

Predict the Activity of Novel Analogues: Before synthesizing new derivatives of methestrol dipropionate, their potential estrogenic activity could be predicted computationally, saving time and resources.

Identify Key Structural Features: ML models can help identify the molecular descriptors that are most important for the biological activity of stilbestrol-type estrogens.

De Novo Drug Design:

Table 3: Potential AI and ML Applications in Methestrol Dipropionate Research

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Using machine learning to build models that correlate the chemical structure of estrogenic compounds with their biological activity. | Accelerated identification of promising methestrol dipropionate analogues for synthesis and testing. |

| Virtual Screening | Employing computational models to screen large libraries of virtual compounds for their potential to bind to the estrogen receptor. | Discovery of novel, structurally diverse estrogen receptor modulators. |

| ADMET Prediction | Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new drug candidates. | Early identification of analogues with favorable pharmacokinetic and safety profiles. |

The application of AI and ML would undoubtedly accelerate the pace of research and development for new drugs related to methestrol dipropionate.

Contribution to Fundamental Understanding of Estrogen Biology and Steroid Pharmacology

Although a relatively minor compound in the grand scheme of estrogen research, methestrol dipropionate, as a member of the stilbestrol family of synthetic estrogens, has contributed to our fundamental understanding of estrogen biology and steroid pharmacology.

The study of nonsteroidal estrogens like methestrol dipropionate has been crucial in several ways:

Defining the Estrogen Pharmacophore: The fact that structurally diverse molecules like the steroidal estradiol (B170435) and the nonsteroidal stilbenes can both bind to and activate the estrogen receptor helped researchers to define the essential chemical features (the pharmacophore) required for estrogenic activity. youtube.com

Understanding Receptor-Ligand Interactions: The availability of synthetic ligands like methestrol dipropionate has provided valuable tools for probing the ligand-binding pocket of the estrogen receptor. researchgate.net

Development of Selective Estrogen Receptor Modulators (SERMs): The discovery that subtle structural modifications to nonsteroidal estrogens could result in compounds with mixed agonist/antagonist activity in different tissues was a pivotal moment in endocrinology. This led to the development of SERMs, such as tamoxifen, which have had a major impact on the treatment of breast cancer and osteoporosis. nih.gov

While direct research on methestrol dipropionate is sparse, its existence as a clinically used synthetic estrogen underscores the importance of continued exploration of nonsteroidal scaffolds in the development of new therapies targeting the estrogen receptor. Future studies on methestrol dipropionate and its analogues, particularly those employing modern technologies, could further refine our understanding of estrogen receptor signaling and contribute to the development of the next generation of endocrine therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products